molecular formula C14H20 B073490 1,8-Cyclotetradecadiyne CAS No. 1540-80-3

1,8-Cyclotetradecadiyne

Cat. No.: B073490
CAS No.: 1540-80-3
M. Wt: 188.31 g/mol
InChI Key: BVTCHBNCNJEJTD-UHFFFAOYSA-N
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Description

1,8-Cyclotetradecadiyne is a useful research compound. Its molecular formula is C14H20 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120585. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclodextrins and Drug Delivery

Cyclodextrins have been extensively studied for their ability to form inclusion complexes with various molecules, significantly enhancing the solubility, stability, and bioavailability of drugs. This property is utilized in pharmaceuticals to improve drug delivery systems, where cyclodextrins can increase the therapeutic efficacy and safety of medications by enhancing their pharmacokinetic profiles and reducing side effects (Challa et al., 2005).

Environmental Applications

Cyclodextrins are also known for their environmental applications, particularly in water and wastewater treatment. Their ability to form complexes with pollutants facilitates the removal of various contaminants, including organic compounds and heavy metals, from water bodies. This characteristic makes cyclodextrins valuable in efforts to mitigate environmental pollution and protect aquatic ecosystems (Crini & Morcellet, 2002).

Cyclometalated Complexes

Cyclometalated complexes have garnered interest for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as photophysical probes. These complexes, which can include cyclotetradecadiyne-like structures as ligands, are investigated for their potential in electronic and photonic devices, offering insights into the development of new materials for technological applications (Chi & Chou, 2010).

Safety and Hazards

1,8-Cyclotetradecadiyne is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

cyclotetradeca-1,8-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTCHBNCNJEJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC#CCCCCCC#CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165515
Record name 1,8-Cyclotetradecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540-80-3
Record name 1,8-Cyclotetradecadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Cyclotetradecadiyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120585
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-Cyclotetradecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Cyclotetradecadiyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the structural characterization of 1,8-Cyclotetradecadiyne?

A1: this compound is a cyclic dialkyne with the molecular formula C14H20. While the provided abstracts do not detail specific spectroscopic data, they highlight its cyclic structure with two alkyne (triple bond) functionalities. Research suggests potential transannular interactions within the ring system, influencing its stability and reactivity [].

Q2: How does this compound interact with transition metals?

A2: Research indicates that this compound acts as a ligand, forming complexes with transition metals like silver(I) [, ], copper(I) [], and molybdenum(II) and tungsten(II) []. The interaction likely involves the alkyne groups coordinating to the metal center.

Q3: Can this compound be used to synthesize polymers?

A3: Yes, this compound can serve as a building block for polymers. One study showcased its use in zirconocene coupling reactions, leading to polymers with linked macrocyclic rings within their main chain [].

Q4: Is there evidence of positional selectivity in reactions involving this compound?

A4: Yes, one study using n-butyllithium as a reagent demonstrated positional selectivity in the metalation of this compound []. This selectivity likely arises from the steric and electronic influences of the cyclic diyne structure.

Q5: Are there any studies investigating the catalytic properties of this compound complexes?

A5: While the provided abstracts don't delve into catalytic applications, the coordination of this compound to transition metals like cobalt [] suggests potential in this area. Transition metal complexes are widely known for their catalytic activity in various chemical transformations. Further research is needed to explore the specific catalytic properties and potential applications of these complexes.

Q6: What computational chemistry methods have been applied to study this compound?

A6: While the provided abstracts do not mention specific computational studies, the potential for transannular interactions [] suggests that techniques like molecular mechanics and quantum chemical calculations could be valuable. These methods could provide insights into the molecule's conformational preferences, electronic structure, and reactivity.

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